1-Cyclopropylethane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

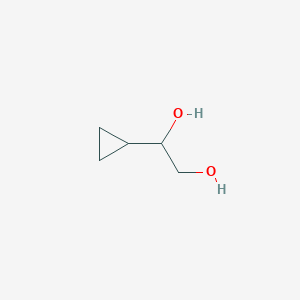

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVZHHMFIIQQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 1-Cyclopropylethane-1,2-diol

An In-depth Technical Guide to 1-Cyclopropylethane-1,2-diol: Properties, Synthesis, and Applications

Introduction

This compound is a vicinal diol characterized by the presence of a strained, three-membered cyclopropyl ring adjacent to a dihydroxylated ethyl chain. This unique structural combination imparts a fascinating blend of chemical properties, making it a valuable chiral building block in modern organic synthesis. The cyclopropyl moiety is a well-regarded "bioisostere" in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of drug candidates.[1] As such, this compound serves as a key intermediate for the synthesis of complex molecules with significant potential in pharmaceutical and agrochemical research.[2] This guide provides an in-depth exploration of its physicochemical properties, synthetic routes, characteristic reactivity, and established protocols for its characterization, tailored for researchers and drug development professionals.

Physicochemical and Computed Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. While extensive experimental data is not widely published, a combination of information from chemical databases and computational models provides a reliable profile.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₅H₁₀O₂ | [3][4] |

| Molecular Weight | 102.13 g/mol | [3] |

| CAS Number | 784105-42-6 (racemic), 134511-23-2 ((R)-enantiomer) | [3] |

| Canonical SMILES | C1CC1C(CO)O | [3] |

| InChIKey | BGVZHHMFIIQQEX-UHFFFAOYSA-N | [5] |

| Monoisotopic Mass | 102.068079557 Da | [3] |

| Polar Surface Area | 40.5 Ų | [3] |

| XLogP3 (Computed) | -0.3 | [3] |

| Appearance | Data not available; likely a colorless liquid or low-melting solid. | |

| Boiling Point | Data not available. | [2] |

| Melting Point | Data not available. | [2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Synthesis and Reactivity

The synthesis of this compound primarily involves the dihydroxylation of its parent alkene, vinylcyclopropane. The stereochemical outcome of this transformation—either syn or anti addition of the hydroxyl groups—is dictated by the choice of reagents.

Synthetic Pathways: Dihydroxylation of Vinylcyclopropane

The conversion of an alkene to a vicinal diol is a cornerstone of organic synthesis.[6] The two principal pathways, syn-dihydroxylation and anti-dihydroxylation, yield distinct stereoisomers.

-

Syn-Dihydroxylation : This method delivers both hydroxyl groups to the same face of the double bond. The classic approach utilizes osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation.[6][7] This reaction proceeds through a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.[7] A less common, though effective, alternative involves the use of cold, dilute, alkaline potassium permanganate (KMnO₄).[8]

-

Anti-Dihydroxylation : To achieve addition of the hydroxyl groups to opposite faces of the double bond, a two-step sequence is employed. First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide intermediate.[8] This epoxide is then subjected to acid-catalyzed ring-opening with water, leading to the trans-diol.[8]

Caption: Synthetic routes to this compound.

Potential Applications in Drug Discovery

The incorporation of a cyclopropyl ring into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles.[1][9] This small, rigid carbocycle can:

-

Increase Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in corresponding linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10]

-

Enhance Potency: The ring's conformational rigidity can lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.[10]

-

Modulate Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and aqueous solubility, which are critical for oral bioavailability.[10]

This compound, as a chiral diol, provides a versatile platform for building more complex molecules that leverage these benefits. The two hydroxyl groups can be selectively protected or functionalized, allowing for the stereocontrolled introduction of the cyclopropyl motif into larger drug candidates.[2] Its potential as a key intermediate makes it a compound of high interest for the synthesis of novel therapeutics.[2][9]

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the upfield region (approx. 0.2-1.0 ppm) corresponding to the protons on the cyclopropyl ring. Signals for the methine proton (-CH(OH)-) and the methylene protons (-CH₂OH) would appear further downfield. The hydroxyl protons (-OH) will present as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum should display five distinct signals for the racemic mixture. The cyclopropyl carbons will be significantly shielded, appearing at high field, while the two carbons bearing the hydroxyl groups will be deshielded and appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. Strong C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region. C-H stretching from the cyclopropyl and ethyl fragments will appear around 2850-3050 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak at m/z 102 would be expected. Common fragmentation patterns for vicinal diols include the loss of water (H₂O) and α-cleavage between the two hydroxyl-bearing carbons. Electrospray ionization (ESI-MS) would likely show adducts with sodium [M+Na]⁺ or other ions.

Experimental Protocols

Protocol: Synthesis via Upjohn Dihydroxylation

This protocol details the syn-dihydroxylation of vinylcyclopropane to yield syn-1-Cyclopropylethane-1,2-diol.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclopropane (1.0 eq) in a 10:1 mixture of tert-butanol and water.

-

Reagent Addition: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.2 eq). Subsequently, add a 2.5% solution of osmium tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise. Caution: Osmium tetroxide is highly toxic and volatile; handle only in a certified fume hood with appropriate personal protective equipment.[11]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction two more times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure diol.

Protocol: Characterization by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra to identify the characteristic chemical shifts and coupling constants corresponding to the structure, as described in Section 4.1.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a cool, dry place in a tightly sealed container.[15]

Conclusion

This compound is a molecule of considerable synthetic utility, bridging the gap between simple starting materials and complex, high-value chemical entities. Its unique combination of a vicinal diol functionality and a cyclopropyl ring makes it an attractive building block for drug discovery programs aiming to leverage the well-documented benefits of the cyclopropane motif. A thorough understanding of its properties, synthetic access, and handling requirements, as outlined in this guide, is essential for its effective application in research and development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C5H10O2 | CID 53420227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - this compound (C5H10O2) [pubchemlite.lcsb.uni.lu]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.ca [fishersci.ca]

- 15. 1,2-Ethanedithiol - Safety Data Sheet [chemicalbook.com]

A Predictive Spectroscopic and Analytical Guide to 1-Cyclopropylethane-1,2-diol

This technical guide offers a comprehensive analysis of the predicted spectroscopic characteristics of 1-cyclopropylethane-1,2-diol. In the absence of a complete set of publicly available experimental spectra, this document leverages foundational principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, along with data from analogous structures, to provide a robust predictive framework. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical profile of this molecule for characterization, synthesis confirmation, and quality control.

Introduction and Molecular Overview

This compound (Molecular Formula: C₅H₁₀O₂, Molecular Weight: 102.13 g/mol ) is a vicinal diol featuring a cyclopropyl moiety.[1] This combination of a strained three-membered ring and adjacent hydroxyl groups imparts unique chemical properties and potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals.[2] Accurate spectroscopic characterization is paramount for confirming its structure and purity.

This document provides a detailed prediction of its mass spectrum (MS), infrared (IR) spectrum, and nuclear magnetic resonance (NMR) spectra (¹H and ¹³C). The causality behind spectral assignments is explained to provide a deeper understanding of the structure-property relationships.

Predicted Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a weak or absent molecular ion peak (M⁺˙) at m/z 102, a common characteristic for alcohols which readily undergo fragmentation.[2][3] The fragmentation pattern will be dominated by two primary pathways: α-cleavage and dehydration.[4]

Key Predicted Fragmentation Pathways:

-

α-Cleavage: The bond between the two carbon atoms of the ethane-diol backbone (C1-C2) is susceptible to cleavage. This would be the most significant fragmentation pathway. Cleavage of the C1-C2 bond can result in two primary resonance-stabilized cations.

-

Pathway A: Loss of the ˙CH₂OH radical (mass 31) would lead to a prominent peak at m/z 71 , corresponding to the [C₄H₇O]⁺ ion (cyclopropyl-CH-OH⁺).

-

Pathway B: Loss of the cyclopropyl-CHOH radical (mass 71) would generate a peak at m/z 31 ([CH₂OH]⁺), which is a diagnostic ion for primary alcohols.

-

-

Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion is a characteristic fragmentation for alcohols, leading to a peak at m/z 84 ([C₅H₈]⁺˙).[2]

-

Cyclopropyl Ring Fragmentation: Subsequent fragmentation of the m/z 71 ion could involve the loss of ethylene (C₂H₄, mass 28) from the cyclopropyl ring, yielding a peak at m/z 43 . This corresponds to the acetyl cation [CH₃CO]⁺, a common fragment in mass spectrometry.

Predicted MS Data Summary

| m/z | Predicted Identity of Fragment Ion | Fragmentation Pathway | Predicted Intensity |

| 102 | [C₅H₁₀O₂]⁺˙ (Molecular Ion) | - | Very Low / Absent |

| 84 | [C₅H₈]⁺˙ | Dehydration (Loss of H₂O) | Medium |

| 71 | [C₄H₇O]⁺ | α-Cleavage (Loss of ˙CH₂OH) | High (Potential Base Peak) |

| 43 | [C₂H₃O]⁺ | Loss of C₂H₄ from m/z 71 | Medium to High |

| 31 | [CH₃O]⁺ | α-Cleavage (Loss of C₄H₇O˙) | Medium |

Visualization of Predicted MS Fragmentation

Caption: Predicted EI-MS fragmentation of this compound.

Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound will be dominated by the characteristic absorptions of its hydroxyl and alkyl functional groups. The presence of a strained cyclopropyl ring will also be evident.

Key Predicted IR Absorption Bands:

-

O-H Stretching: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ , which is characteristic of hydrogen-bonded hydroxyl groups in diols.[5][6]

-

C-H Stretching:

-

Alkyl C-H: Strong absorptions between 2960-2850 cm⁻¹ will arise from the stretching vibrations of the C-H bonds in the ethyl and cyclopropyl groups.

-

Cyclopropyl C-H: The C-H bonds within the cyclopropyl ring are expected to show a characteristic absorption at a higher frequency, typically around 3100-3000 cm⁻¹ , due to the increased s-character of these bonds.

-

-

C-O Stretching: A strong band in the region of 1050 cm⁻¹ is predicted for the C-O stretching of the primary and secondary alcohol groups.[5]

-

C-H Bending:

-

Methylene (-CH₂-) scissoring vibrations will appear around 1465 cm⁻¹ .

-

The cyclopropyl ring itself may show deformation or "breathing" modes in the fingerprint region.

-

Predicted IR Data Summary

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3600-3200 | O-H Stretch (H-bonded) | Hydroxyl (-OH) | Strong, Broad |

| 3100-3000 | C-H Stretch | Cyclopropyl | Medium |

| 2960-2850 | C-H Stretch | Alkyl (CH, CH₂) | Strong |

| 1465 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |

| ~1050 | C-O Stretch | Primary & Secondary Alcohol | Strong |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex due to overlapping signals and second-order coupling effects, particularly within the cyclopropyl ring.

-

Hydroxyl Protons (-OH): Two broad singlets, integrating to 1H each, are expected. Their chemical shifts are highly variable and depend on concentration and temperature, but typically appear between 1.5-4.0 ppm . In the presence of D₂O, these signals would disappear.

-

Methine Proton (-CH-OH): The proton on the carbon bearing the secondary alcohol (C1) will be a multiplet, likely a doublet of doublets of doublets (ddd), around 3.5-3.8 ppm . It will couple to the CH₂ protons and the cyclopropyl methine proton.

-

Methylene Protons (-CH₂-OH): The two protons on the carbon with the primary alcohol (C2) are diastereotopic. They will appear as two separate multiplets, likely doublets of doublets, in the range of 3.4-3.7 ppm . Each will couple to the other methylene proton (geminal coupling) and the C1 methine proton.

-

Cyclopropyl Methine Proton (-CH-): The single proton on the cyclopropyl ring attached to the diol chain will be a complex multiplet around 0.8-1.2 ppm .

-

Cyclopropyl Methylene Protons (-CH₂-): The four protons of the two CH₂ groups in the cyclopropyl ring are diastereotopic and will exhibit complex overlapping multiplets in the upfield region of 0.2-0.6 ppm .

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH (x2) | 1.5 - 4.0 | Broad Singlet | 2H |

| -CH(OH)- | 3.5 - 3.8 | Multiplet (ddd) | 1H |

| -CH₂(OH) | 3.4 - 3.7 | 2 x Multiplets (dd) | 2H |

| Cyclopropyl-CH | 0.8 - 1.2 | Multiplet | 1H |

| Cyclopropyl-CH₂ (x2) | 0.2 - 0.6 | Multiplets | 4H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

Carbons Bearing Hydroxyl Groups: The carbons directly attached to the electronegative oxygen atoms will be the most downfield. C1 (-CHOH) is predicted around 75-80 ppm , and C2 (-CH₂OH) is predicted around 65-70 ppm .

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear significantly upfield due to the ring strain and hybridization. The methine carbon (C3) attached to the diol chain is expected around 15-20 ppm , while the two equivalent methylene carbons (C4, C5) will be the most upfield, around 5-10 ppm .

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CHOH) | 75 - 80 |

| C2 (-CH₂OH) | 65 - 70 |

| C3 (Cyclopropyl-CH) | 15 - 20 |

| C4, C5 (Cyclopropyl-CH₂) | 5 - 10 |

Synthesis Context: Dihydroxylation of Vinylcyclopropane

A common and effective method for the synthesis of this compound is the dihydroxylation of the corresponding alkene, vinylcyclopropane.[7][8] This reaction can be performed under various conditions to yield the vicinal diol.

Workflow for Synthesis

Caption: Synthesis of this compound via dihydroxylation.

Understanding the synthetic route is crucial for analytical purposes, as unreacted starting material or byproducts from over-oxidation (if using KMnO₄) could be present as impurities and would be detectable by the spectroscopic methods outlined.

Standard Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Protocol 1: Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Dissolve a small amount of the analyte (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. Set the ionization mode to Electron Ionization (EI) at 70 eV.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of any impurities.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 15 to 200.

-

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Compare the fragmentation pattern with the predicted data.

Protocol 2: Infrared Spectroscopy (Attenuated Total Reflectance)

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean. Record a background spectrum.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the wavenumbers of major absorption bands. Assign these bands to the corresponding functional group vibrations.

Protocol 3: Nuclear Magnetic Resonance Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of its expected MS, IR, and NMR data serves as a valuable reference for its unambiguous identification, purity assessment, and structural confirmation in research and development settings. The provided protocols offer a standardized approach to obtaining experimental data, which can then be validated against these predictions.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

LookChem. (1S)-1-Cyclopropyl-1,2-ethanediol. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

JoVE. Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

-

Organic Chemistry Portal. Synthesis of diols by dihydroxylation. [Link]

-

Master Organic Chemistry. Dihydroxylation of Alkenes to give 1,2-diols (vicinal diols). [Link]

-

Wikipedia. Dihydroxylation. [Link]

-

Chemistry Steps. Diols from Alkenes. [Link]

-

ACS Publications. FT-IR Spectroscopy and DFT Calculations on Fluorinated Macromer Diols: IR Intensity and Association Properties. The Journal of Physical Chemistry B. [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

ResearchGate. FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G** method. [Link]

Sources

- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 3. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Dihydroxylation - Wikipedia [en.wikipedia.org]

Unlocking the Potential of 1-Cyclopropylethane-1,2-diol: A Technical Guide for Researchers

Foreword: The Untapped Potential of a Unique Bifunctional Molecule

In the vast landscape of chemical compounds, some molecules, despite their intriguing structural features, remain largely unexplored. 1-Cyclopropylethane-1,2-diol is one such molecule. Possessing both a strained cyclopropyl ring and a versatile vicinal diol, this compound stands at the intersection of several key areas of chemical research, from medicinal chemistry to materials science. This guide serves as a comprehensive technical overview and a forward-looking prospectus for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this unique chemical entity. While direct literature on this compound is sparse, this document will extrapolate from the well-established chemistries of its constituent functional groups to propose novel and impactful areas of investigation.

Core Molecular Attributes of this compound

This compound, with the chemical formula C5H10O2, is a vicinal diol featuring a cyclopropyl group attached to one of the hydroxyl-bearing carbons.[1] This combination of a highly strained three-membered ring and two adjacent hydroxyl groups suggests a rich and varied reactivity profile.

Physicochemical Properties

While experimental data is limited, computational models provide some insight into its basic properties.

| Property | Value | Source |

| Molecular Weight | 102.13 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Table 1: Computed physicochemical properties of this compound.

Stereochemistry

The molecule contains two chiral centers, meaning it can exist as a pair of diastereomers (syn and anti) and each of these as a pair of enantiomers. The specific stereochemistry of the diol will significantly influence its biological activity and its utility as a chiral building block in asymmetric synthesis.[2]

Potential Research Area I: Medicinal Chemistry and Drug Discovery

The cyclopropyl group is a highly sought-after motif in medicinal chemistry.[3][4][5] Its incorporation into drug candidates can lead to enhanced potency, improved metabolic stability, and favorable modulation of physicochemical properties.[3][4][6] this compound represents a novel scaffold for the development of new therapeutic agents.

As a Bioisostere and Conformational Constraint

The rigid nature of the cyclopropyl group can act as a conformational lock, pre-organizing a molecule into a bioactive conformation for optimal receptor binding.[3][4]

-

Proposed Research: Investigate this compound derivatives as bioisosteres for flexible ethyl or isopropyl groups in known pharmacophores. The diol functionality provides convenient handles for further chemical modification and attachment to a parent drug molecule.

Enhancing Metabolic Stability

The carbon-hydrogen bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3][4]

-

Proposed Research: Synthesize a series of drug analogues where a metabolically labile ethyl group is replaced by a cyclopropylethane-1,2-diol moiety. Subsequent in vitro metabolic stability assays using liver microsomes can be performed to quantify the improvement in metabolic half-life.

Synthesis of Novel Heterocyclic Scaffolds

The vicinal diol can be readily converted into other functional groups or used to construct heterocyclic rings, which are prevalent in many pharmaceuticals.

-

Proposed Workflow:

-

Protection of one hydroxyl group: Selective protection of one of the diol's hydroxyl groups to allow for differential functionalization.

-

Activation of the remaining hydroxyl group: Conversion of the free hydroxyl into a good leaving group (e.g., tosylate or mesylate).

-

Intramolecular cyclization: Reaction with a suitable nucleophile to form a novel heterocyclic system incorporating the cyclopropyl moiety.

-

A proposed synthetic workflow for generating novel heterocyclic scaffolds.

Potential Research Area II: Polymer Science and Materials Chemistry

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes.[7][8][9] The introduction of a cyclopropyl group into the polymer backbone could impart unique properties to the resulting materials.

Synthesis of Novel Polyesters and Polyurethanes

This compound can be used as a monomer in polycondensation reactions with dicarboxylic acids (to form polyesters) or diisocyanates (to form polyurethanes).[9][10]

-

Proposed Research:

-

Polyester Synthesis: React this compound with various dicarboxylic acids (e.g., adipic acid, terephthalic acid) to create a library of novel polyesters.

-

Polyurethane Synthesis: React this compound with diisocyanates (e.g., MDI, TDI) to synthesize new polyurethanes.

-

Investigation of Material Properties

The rigid and strained nature of the cyclopropyl group is expected to influence the thermal and mechanical properties of the resulting polymers.

-

Proposed Experiments:

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm). Thermogravimetric Analysis (TGA) to assess thermal stability.

-

Mechanical Testing: Tensile testing to measure properties like Young's modulus, tensile strength, and elongation at break.

-

Workflow for the synthesis and characterization of novel polymers.

Potential Research Area III: Asymmetric Synthesis and Catalysis

Chiral vicinal diols are valuable building blocks in organic synthesis.[11] Enantiomerically pure this compound could serve as a versatile starting material for the synthesis of complex molecules.

Chiral Ligand Synthesis

The two hydroxyl groups can be functionalized to create novel chiral ligands for asymmetric catalysis.

-

Proposed Protocol: Synthesis of a Chiral Diphosphine Ligand

-

Resolution of Enantiomers: Resolve the racemic mixture of this compound using chiral chromatography or by derivatization with a chiral auxiliary.

-

Mesylation: Convert both hydroxyl groups of the desired enantiomer to mesylates.

-

Nucleophilic Substitution: Displace the mesylates with a phosphide nucleophile (e.g., lithium diphenylphosphide) to yield a chiral diphosphine ligand.

-

Ring-Opening Reactions

The strained cyclopropyl ring can undergo ring-opening reactions under various conditions, providing access to unique linear structures. The stereochemistry of the diol can direct the stereochemical outcome of the ring-opening process.

-

Proposed Research: Investigate the acid-catalyzed and transition-metal-catalyzed ring-opening reactions of this compound. The diol functionality can coordinate to the catalyst, influencing the regioselectivity and stereoselectivity of the reaction.

Synthetic Approaches to this compound

The accessibility of this molecule is key to unlocking its potential. While not widely commercially available, several synthetic routes can be envisioned based on established organic chemistry principles.

Dihydroxylation of Vinylcyclopropane

The most direct route would be the dihydroxylation of vinylcyclopropane. Different reagents can be used to control the stereochemistry of the diol.

-

Syn-dihydroxylation: Using osmium tetroxide (OsO4) with a co-oxidant like N-methylmorpholine N-oxide (NMO) would yield the syn-diol.

-

Anti-dihydroxylation: A two-step procedure involving epoxidation of the double bond with an agent like m-CPBA, followed by acid-catalyzed hydrolysis of the resulting epoxide, would produce the anti-diol.[12]

Grignard Addition to a Cyclopropyl Glyoxal Derivative

Addition of a methyl Grignard reagent to cyclopropylglyoxal would yield the desired carbon skeleton, followed by reduction of the ketone.

Conclusion and Future Outlook

This compound is a molecule of significant, yet largely unrealized, potential. Its unique combination of a strained cyclopropyl ring and a vicinal diol makes it a promising candidate for exploration in medicinal chemistry, polymer science, and asymmetric synthesis. The research directions proposed in this guide are intended to serve as a starting point for the scientific community to begin to unravel the rich chemistry of this compound. As synthetic methodologies become more advanced and our understanding of structure-property relationships deepens, it is anticipated that this compound and its derivatives will find their place as valuable tools in the creation of novel drugs, materials, and chemical transformations.

References

-

Diol - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Diols Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved January 16, 2026, from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (2016, June 23). Retrieved January 16, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Retrieved January 16, 2026, from [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. (2010, February 3). Retrieved January 16, 2026, from [Link]

-

This compound | C5H10O2 | CID 53420227 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester - Semantic Scholar. (2014, April 25). Retrieved January 16, 2026, from [Link]

-

(R)-1-cyclopropylethane-1,2-diol - ChemBK. (n.d.). Retrieved January 16, 2026, from [Link]

-

What Is A Diol In Organic Chemistry? - YouTube. (2025, January 13). Retrieved January 16, 2026, from [Link]

-

Cas 615251-45-1,(1S)-1-Cyclopropyl-1,2-ethanediol | lookchem. (n.d.). Retrieved January 16, 2026, from [Link]

-

1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy - DTIC. (2012, September 2). Retrieved January 16, 2026, from [Link]

-

Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cyclopropane-1,2-diol;propane-1,3-diol | C6H14O4 | CID 69747772 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

organic chemistry - Why is cyclopropane-1,1-diol more stable than cyclopentane-1,1-diol? - Chemistry Stack Exchange. (2024, November 22). Retrieved January 16, 2026, from [Link]

-

cis-Cyclopropane-1,2-diol | C3H6O2 | CID 59075449 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cyclopropanol, 1-ethoxy - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

- CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents. (n.d.).

-

Synthesis of 1, 1-cyclopropanedimethanol - ResearchGate. (2025, August 10). Retrieved January 16, 2026, from [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. (2020, February 13). Retrieved January 16, 2026, from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

-

1,2-Diol synthesis by additions - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Chapter 15 Homework. (n.d.). Retrieved January 16, 2026, from [Link]

- DK2195293T3 - CYCLOPROPYLAMIDE DERIVATIVES - Google Patents. (n.d.).

-

1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Trans-cyclohexane-1,2-diol can be obtained by the reaction of cyclohexene with - YouTube. (2020, April 18). Retrieved January 16, 2026, from [Link]

-

1-Cyclopropylbutane-1,1-diol | C7H14O2 | CID 140372523 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | C5H10O2 | CID 53420227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. Diol - Wikipedia [en.wikipedia.org]

- 8. specialchem.com [specialchem.com]

- 9. fiveable.me [fiveable.me]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 1,2-Diol synthesis by additions [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

Safety, handling, and MSDS of 1-Cyclopropylethane-1,2-diol

An In-depth Technical Guide to the Safe Handling of 1-Cyclopropylethane-1,2-diol For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

This compound, with the molecular formula C₅H₁₀O₂, is a chiral diol containing a cyclopropyl group.[1] Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that while some properties have been computationally predicted, comprehensive experimental data is not uniformly available. Therefore, a cautious approach to handling, assuming a degree of uncertainty in these values, is prudent.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | PubChem[2] |

| Molecular Weight | 102.13 g/mol | PubChem[2] |

| CAS Numbers | 784105-42-6, 134511-23-2, 615251-45-1 | PubChem[2], ChemBK[3] |

| IUPAC Name | This compound | PubChem[2] |

| XLogP3 | -0.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that requires a warning.[2] The primary hazards associated with this compound are:

-

Skin Irritation (H315): Causes skin irritation upon direct contact.[2]

-

Serious Eye Irritation (H319): Causes serious eye irritation upon direct contact.[2]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

These classifications underscore the importance of appropriate personal protective equipment and handling procedures to minimize exposure.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is essential when handling this compound. This involves a combination of appropriate PPE and effective engineering controls.

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound to mitigate the risks of skin, eye, and respiratory irritation.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should conform to ANSI Z87.1 standards. A face shield provides an additional layer of protection against splashes.[4] |

| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4][5] |

| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.[5] |

| Respiratory | NIOSH-Approved Respirator (if necessary) | While engineering controls are the primary means of respiratory protection, a respirator with appropriate cartridges should be used if working in a poorly ventilated area or if aerosols are generated.[4][6] |

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. When handling this compound, the following should be implemented:

-

Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of vapors or aerosols.[4]

-

Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are critical for immediate decontamination in the event of accidental exposure.[7][8]

Section 4: Safe Handling and Storage Procedures

Adherence to a strict workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]

Section 5: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended response protocol.

Sources

- 1. Cas 615251-45-1,(1S)-1-Cyclopropyl-1,2-ethanediol | lookchem [lookchem.com]

- 2. This compound | C5H10O2 | CID 53420227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 1-Cyclopropylethane-1,2-diol

Abstract

This comprehensive guide details robust and field-proven methodologies for the stereoselective synthesis of 1-cyclopropylethane-1,2-diol, a chiral building block of significant interest in medicinal chemistry and drug development. The inherent strain and unique electronic properties of the cyclopropyl moiety, combined with the stereochemical complexity of the diol, present both a synthetic challenge and an opportunity for the development of novel therapeutics. This document provides an in-depth analysis of three principal strategies: Sharpless Asymmetric Dihydroxylation, Diastereoselective Epoxidation followed by Hydrolytic Ring-Opening, and Enzymatic Kinetic Resolution. Each section offers a detailed theoretical background, step-by-step experimental protocols, and an exploration of the underlying mechanistic principles that govern stereochemical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemically pure cyclopropyl-containing synthons in their research and development endeavors.

Introduction: The Significance of Chiral this compound

The cyclopropyl group is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure can enforce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets. When incorporated into a molecule as a 1,2-diol, the resulting this compound scaffold offers multiple points for further functionalization, making it a highly valuable chiral building block in the synthesis of complex molecules. The precise control of the stereochemistry at the two adjacent chiral centers is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a detailed exploration of established and effective methods to achieve high levels of stereoselectivity in the synthesis of this compound.

Strategic Approaches to Stereoselective Synthesis

The stereoselective synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and considerations. The primary methods covered in this guide are:

-

Sharpless Asymmetric Dihydroxylation: A powerful and predictable method for the direct conversion of vinylcyclopropane to the desired diol with high enantioselectivity.

-

Diastereoselective Epoxidation and Subsequent Hydrolysis: A two-step sequence involving the stereocontrolled epoxidation of vinylcyclopropane followed by ring-opening of the resulting epoxide to yield the diol.

-

Enzymatic Kinetic Resolution: A biocatalytic approach to resolve a racemic mixture of this compound, affording one enantiomer in high purity.

The logical flow of these synthetic strategies is depicted below:

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol

Materials:

-

Vinylcyclopropane

-

AD-mix-β (or AD-mix-α for the other enantiomer)

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of tert-butanol and water (1:1, 10 mL/mmol of alkene) at room temperature, add AD-mix-β (1.4 g/mmol of alkene) and methanesulfonamide (1.1 eq).

-

Stir the mixture until both phases are clear and then cool to 0 °C.

-

Add vinylcyclopropane (1 eq) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, add solid sodium sulfite (1.5 g/mmol of alkene) and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude diol by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Diastereoselective Epoxidation and Hydrolysis

This two-step approach offers an alternative route to chiral this compound. The stereochemistry is first established during the epoxidation of vinylcyclopropane, and this stereochemistry is then transferred to the diol during the hydrolytic ring-opening of the epoxide. The diastereoselectivity of the epoxidation can be influenced by the presence of directing groups on the substrate. [3][4]

Step 1: Diastereoselective Epoxidation

The epoxidation of vinylcyclopropane can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For substrates with a nearby hydroxyl group, vanadium-catalyzed epoxidations can exhibit high diastereoselectivity. [4]

Protocol: Epoxidation of Vinylcyclopropane

Materials:

-

Vinylcyclopropane

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve vinylcyclopropane (1 eq) in DCM (10 mL/mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropylethylene oxide.

Step 2: Hydrolytic Ring-Opening of the Epoxide

The epoxide can be opened under either acidic or basic conditions to yield the 1,2-diol. The regioselectivity and stereochemistry of the ring-opening are key considerations. Acid-catalyzed hydrolysis typically proceeds via an Sₙ1-like mechanism with attack at the more substituted carbon, while base-catalyzed hydrolysis follows an Sₙ2 mechanism with attack at the less sterically hindered carbon. For terminal epoxides, both methods generally lead to the same diol product.

Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

Cyclopropylethylene oxide

-

Tetrahydrofuran (THF)

-

Water

-

Sulfuric acid (H₂SO₄, dilute solution, e.g., 0.1 M)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude cyclopropylethylene oxide in a mixture of THF and water (3:1, 10 mL/mmol).

-

Add a catalytic amount of dilute sulfuric acid.

-

Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate to give the crude diol, which can be purified by column chromatography as described previously.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. [5]This method relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer at a much faster rate than the other. [6][7]For a racemic diol, this often involves the enantioselective acylation of one of the alcohol groups.

Principle of Kinetic Resolution

In a kinetic resolution, the two enantiomers of a racemic starting material react with a chiral catalyst or reagent at different rates. This results in an enantioenriched sample of the less reactive enantiomer and a product that is also enantioenriched. [5]The maximum theoretical yield for the recovery of a single enantiomer is 50%.

Caption: Workflow for enzymatic kinetic resolution of a racemic diol.

Experimental Protocol

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Anhydrous solvent (e.g., toluene or THF)

-

Acyl donor (e.g., vinyl acetate)

-

Molecular sieves (optional, for anhydrous conditions)

-

Celite

Procedure:

-

To a solution of racemic this compound (1 eq) in anhydrous toluene (20 mL/mmol), add vinyl acetate (0.6 eq).

-

Add immobilized lipase (e.g., Novozym 435, 20-50 mg/mmol of diol).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining diol and the formed monoacetate.

-

Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted diol and the acylated product.

-

Filter the enzyme through a pad of Celite and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted diol from the monoacetate product by silica gel column chromatography.

-

The acylated enantiomer can be hydrolyzed back to the diol using mild basic conditions (e.g., K₂CO₃ in methanol) if desired.

Comparison of Synthetic Strategies

| Feature | Sharpless Asymmetric Dihydroxylation | Epoxidation and Hydrolysis | Enzymatic Kinetic Resolution |

| Starting Material | Vinylcyclopropane | Vinylcyclopropane | Racemic this compound |

| Stereocontrol | High enantioselectivity, predictable | Dependent on epoxidation method | High enantioselectivity |

| Key Reagents | OsO₄ (catalytic), chiral ligand, re-oxidant | Peroxy acid, acid/base for hydrolysis | Lipase, acyl donor |

| Yield | Generally good to excellent | Variable, two steps | Max. 50% for each enantiomer |

| Advantages | Direct, highly predictable, well-established | Avoids toxic heavy metals | Mild conditions, high ee, green chemistry |

| Disadvantages | Use of toxic and expensive OsO₄ | Two separate reactions, potential for side products | Limited to 50% yield, requires racemic starting material |

Conclusion

The stereoselective synthesis of this compound is a critical step in the development of novel cyclopropyl-containing molecules for various applications, particularly in drug discovery. This guide has detailed three robust and effective methods to achieve this synthetic goal. The Sharpless Asymmetric Dihydroxylation offers a direct and highly predictable route to the enantioenriched diol. The two-step epoxidation-hydrolysis sequence provides a valuable alternative, especially when specific directing effects can be exploited. Finally, enzymatic kinetic resolution presents a green and highly selective method for resolving a racemic mixture. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, cost considerations, and available laboratory resources. Each of the presented protocols provides a solid foundation for the successful synthesis of this important chiral building block.

References

- Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone.Organic & Biomolecular Chemistry.

-

Sharpless asymmetric dihydroxylation. Wikipedia.[Link]

-

Vinyl cyclopropanes as a unifying platform for enantioselective remote difunctionalization of alkenes. Nature Communications.[Link]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal.[Link]

-

Synthesis of cyclopropyl glycosides and their use as novel glycosyl donors. PubMed.[Link]

-

Enzymatic resolution of 1,2-diols: preparation of optically pure dropropizine. ResearchGate.[Link]

-

Synthesis of cyclopropyl glycosides and their use as novel glycosyl donors. ResearchGate.[Link]

-

Catalytic enantioselective functionalizations of alkenes. ResearchGate.[Link]

-

Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. PubMed.[Link]

-

Catalytic Asymmetric Ring Opening Reactions of Vinylcyclopropanes. ResearchGate.[Link]

-

Kinetic resolution. Wikipedia.[Link]

-

Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. National Institutes of Health.[Link]

-

The Career of K. Barry Sharpless. Macmillan Group Meeting.[Link]

-

Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology.[Link]

-

Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2‐Boronate Rearrangement. ResearchGate.[Link]

-

Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. ResearchGate.[Link]

-

Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central.[Link]

-

Kinetic resolution of propylene oxide with formation of enantioenriched... ResearchGate.[Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate.[Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central.[Link]

-

This compound. PubChem.[Link]

-

One-Pot Regio- and Stereoselective Cyclization of 1,2,n-Triols. Michigan State University.[Link]

-

Kinetic Resolutions. UT Southwestern Medical Center.[Link]

-

Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. National Institutes of Health.[Link]

-

Dynamic Kinetic Resolutions. Macmillan Group Meeting.[Link]

-

Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. Organic & Biomolecular Chemistry.[Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.[Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis of Enantiopure 1-Cyclopropylethane-1,2-diol: Application Notes and Protocols

Introduction

Enantiomerically pure 1-cyclopropylethane-1,2-diol is a valuable chiral building block in the synthesis of pharmaceuticals and advanced materials. The presence of the cyclopropyl moiety introduces unique conformational constraints and metabolic stability, making it a desirable structural motif in drug design. The vicinal diol functionality provides versatile handles for further chemical transformations. This document provides detailed application notes and protocols for the asymmetric synthesis of this important compound, focusing on methods that deliver high enantiopurity and chemical yield. We will explore two powerful strategies: the Sharpless Asymmetric Dihydroxylation and the Jacobsen-Katsuki Epoxidation followed by hydrolytic ring-opening. Additionally, we will discuss the application of enzymatic kinetic resolution as a complementary or alternative approach.

Strategy 1: Sharpless Asymmetric Dihydroxylation of Vinylcyclopropane

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity.[1][2][3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. The choice of ligand, either a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative, dictates which face of the olefin is hydroxylated, thus determining the absolute stereochemistry of the resulting diol.[3]

Mechanistic Rationale

The catalytic cycle of the Sharpless AD reaction involves the formation of an osmium(VIII) glycolate intermediate through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene.[1][3] This intermediate is then hydrolyzed to release the diol and a reduced osmium(VI) species. A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.[1] The chiral ligand accelerates the reaction and creates a chiral environment that directs the osmylation to one of the two prochiral faces of the olefin. For vinylcyclopropane, the electron-rich double bond is an excellent substrate for this transformation.[2]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Vinylcyclopropane

This protocol is adapted from standard Sharpless AD procedures.[4]

Materials:

-

AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol)

-

Vinylcyclopropane

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, but can improve rate and enantioselectivity)[3][4]

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of olefin) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix).

-

If using, add methanesulfonamide (1 equivalent relative to the olefin).

-

Cool the mixture to 0 °C in an ice bath and stir vigorously until all solids are dissolved, resulting in a clear, two-phase mixture.

-

Add vinylcyclopropane (1.0 mmol) to the reaction mixture.

-

Continue stirring vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiopure this compound.

Data Summary

| Ligand System | Co-oxidant | Additive | Typical ee (%) | Typical Yield (%) |

| AD-mix-β | K₃Fe(CN)₆ / K₂CO₃ | Methanesulfonamide | >95 | 75-90 |

| AD-mix-α | K₃Fe(CN)₆ / K₂CO₃ | Methanesulfonamide | >95 | 75-90 |

| OsO₄/(DHQD)₂PHAL | NMO | None | 90-98 | 70-85 |

Note: Enantiomeric excess (ee) and yield can be substrate-dependent and may require optimization of reaction conditions.

Strategy 2: Jacobsen-Katsuki Epoxidation and Hydrolytic Ring Opening

An alternative and powerful strategy involves the enantioselective epoxidation of vinylcyclopropane using a chiral manganese-salen complex, known as the Jacobsen-Katsuki epoxidation, followed by regioselective hydrolysis of the resulting epoxide.[5][6] This two-step approach provides access to the enantiopure diol, often with complementary stereoselectivity to the Sharpless AD.

Mechanistic Rationale

The Jacobsen-Katsuki epoxidation utilizes a C₂-symmetric Mn(III)-salen complex as the catalyst.[5] In the presence of a terminal oxidant, such as sodium hypochlorite (bleach), a high-valent manganese-oxo species is generated. This active species transfers an oxygen atom to the double bond of the olefin in an enantioselective manner. The mechanism is thought to proceed through a concerted or a radical pathway, with the chiral ligand directing the approach of the olefin to the manganese-oxo center.[5]

Following the epoxidation, the resulting chiral vinyloxirane can be subjected to hydrolysis under either acidic or basic conditions to open the epoxide ring and form the vicinal diol. The regioselectivity of the ring-opening is crucial and can often be controlled by the reaction conditions.

Sources

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

Application Notes and Protocols for 1-Cyclopropylethane-1,2-diol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Quest for Novelty in Stereochemical Control

In the landscape of asymmetric synthesis, the chiral auxiliary remains a cornerstone for the reliable and predictable generation of single-enantiomer products.[1] While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam have demonstrated immense utility, the exploration of novel chiral scaffolds is paramount for expanding the synthetic toolbox and addressing new stereochemical challenges.[2] This document introduces 1-cyclopropylethane-1,2-diol as a promising, albeit underexplored, chiral auxiliary. Its unique structural feature—a cyclopropyl group vicinal to a 1,2-diol moiety—presents an intriguing platform for stereochemical induction.

This guide provides a comprehensive overview of the proposed synthesis of enantiopure this compound and its hypothetical, yet scientifically grounded, application in asymmetric synthesis. The protocols herein are designed based on well-established principles of chiral diol auxiliaries and are intended to serve as a foundational resource for researchers poised to explore the potential of this novel reagent.

Part 1: Enantioselective Synthesis of the Chiral Auxiliary

The prerequisite for any chiral auxiliary is its availability in enantiopure form. Two robust methods are proposed for the synthesis of enantiomerically enriched (1R)-1-cyclopropylethane-1,2-diol and (1S)-1-cyclopropylethane-1,2-diol: Sharpless Asymmetric Dihydroxylation and Enzymatic Kinetic Resolution.

Sharpless Asymmetric Dihydroxylation of Vinylcyclopropane

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins.[3][4] By employing commercially available AD-mix-α or AD-mix-β, which contain the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL respectively, one can selectively synthesize either enantiomer of the target diol.

Caption: Synthesis of enantiopure this compound.

Protocol 1: Sharpless Asymmetric Dihydroxylation

-

To a stirred solution of vinylcyclopropane (1.0 equiv) in t-BuOH/H₂O (1:1, 0.1 M) at 0 °C, add AD-mix-α (for the (S)-diol) or AD-mix-β (for the (R)-diol) (1.4 g per mmol of olefin).

-

Stir the resulting heterogeneous mixture vigorously at 0 °C until the reaction is complete (monitored by TLC or GC-MS, typically 12-24 hours).

-

Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and continue stirring for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the enantiopure diol.

Lipase-Catalyzed Kinetic Resolution

An alternative approach to obtain the enantiopure diol is the kinetic resolution of the racemic diol, which can be synthesized via standard dihydroxylation of vinylcyclopropane. Lipases are highly effective catalysts for the enantioselective acylation of diols.[5][6]

Protocol 2: Enzymatic Kinetic Resolution

-

To a solution of racemic this compound (1.0 equiv) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add a lipase (e.g., Pseudomonas cepacia lipase, PSL-C) (typically 10-50% by weight).

-

Add an acylating agent, such as vinyl acetate (0.5-0.6 equiv), to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.

-

Once approximately 50% conversion is reached, filter off the enzyme and wash with the solvent.

-

Concentrate the filtrate and separate the acylated product from the unreacted diol by flash column chromatography.

-

The unreacted diol will be one enantiomer, and the acylated product can be deacylated (e.g., by hydrolysis with K₂CO₃ in methanol) to provide the other enantiomer.

Part 2: Application in Asymmetric Alkylation

The core utility of a chiral diol auxiliary is its ability to form a chiral acetal or ketal with a prochiral carbonyl compound, thereby creating a diastereomeric intermediate that can undergo stereoselective transformations. Here, we propose the use of (1R)-1-cyclopropylethane-1,2-diol to direct the asymmetric alkylation of a prochiral ketone.

Caption: Workflow for asymmetric alkylation.

Step 1: Formation of the Chiral Ketal

The formation of a chiral ketal from the auxiliary and a prochiral ketone is the crucial first step.[7] The cyclopropyl group is hypothesized to create a specific steric environment that will influence the facial selectivity of subsequent reactions.

Protocol 3: Chiral Ketal Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the prochiral ketone (1.0 equiv) and (1R)-1-cyclopropylethane-1,2-diol (1.1 equiv) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) (0.01-0.05 equiv).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is formed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude chiral ketal can often be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

The chiral ketal is deprotonated to form a chiral enolate, which then reacts with an electrophile. The steric bulk of the cyclopropyl group on the auxiliary is expected to shield one face of the enolate, leading to a highly diastereoselective alkylation.

Protocol 4: Asymmetric Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.

-

To this LDA solution, add a solution of the chiral ketal (1.0 equiv) in anhydrous THF dropwise at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.2 equiv) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to obtain the diastereomerically enriched alkylated ketal.

| Substrate (Ketone) | Electrophile | Diastereomeric Ratio (d.r.) (Predicted) | Yield (Predicted) |

| Cyclohexanone | CH₃I | >95:5 | ~85% |

| Cyclopentanone | BnBr | >90:10 | ~80% |

| Propiophenone | EtI | >95:5 | ~82% |

Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product and allow for the recovery of the diol.[2][8] Acid-catalyzed hydrolysis is a standard method for the cleavage of ketals.

Protocol 5: Auxiliary Cleavage

-

Dissolve the alkylated ketal in a mixture of acetone and water (e.g., 4:1).

-

Add a catalytic amount of a strong acid, such as HCl or H₂SO₄.

-

Stir the reaction at room temperature or with gentle heating until the ketal is fully hydrolyzed (monitored by TLC or GC-MS).

-

Neutralize the acid with a mild base (e.g., NaHCO₃).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

The organic layer contains the chiral ketone product, which can be purified by chromatography.

-

The aqueous layer contains the water-soluble chiral diol auxiliary, which can be recovered by extraction with a more polar solvent or by concentration and purification.

Conclusion and Future Outlook

While the use of this compound as a chiral auxiliary is presented here as a hypothetical application, the underlying principles are firmly rooted in established asymmetric synthesis methodologies. The unique steric and electronic properties of the cyclopropyl group suggest that this diol could offer distinct advantages in certain transformations. Further experimental validation is required to fully elucidate its potential and limitations. We encourage the research community to explore the synthesis and application of this and other novel chiral auxiliaries to continue advancing the field of stereoselective synthesis.

References

-

Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Journal of Organic Chemistry, 57(10), 2768–2771. [Link]

-

Gotor-Fernández, V., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1585. [Link]

-

Tanaka, M., et al. (2007). Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring Alpha,alpha-Disubstituted Alpha-Amino Acid. Journal of Organic Chemistry, 72(20), 7750-6. [Link]

-

Zahra, S., & Siddiqui, H. L. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6615. [Link]

-

Wikipedia. (2024). Chiral auxiliary. [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

-

ResearchGate. (2010). Syntheses and Applications of C2-Symmetric Chiral Diols. [Link]

-

O'Brien, M. K., & Van Vranken, D. L. (2010). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 12(21), 4984-4987. [Link]

-

Mohrig, J. R., et al. (2008). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

-

Gotor-Fernández, V., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. PubMed, 23(7), 1585. [Link]

-

Quallich, G. J., & Woodall, T. M. (1995). Enantioselective Synthesis of C2-Symmetric Diols. Tetrahedron Letters, 36(27), 4729-4732. [Link]

-

ResearchGate. (1996). Lipase-Catalyzed Resolution of 1,2-Diols. [Link]

-

Johnson, W. S., & Elliott, R. (1982). Asymmetric synthesis via acetal templates. 4. Reactions with silylacetylenic compounds. Formation of chiral propargylic alcohols. Journal of the American Chemical Society, 104(25), 7041–7044. [Link]

-

Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. [Link]

-